Glycidyl Palmitate-d31
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Overview
Description
Glycidyl Palmitate-d31: is a deuterium-labeled compound, specifically a glycidyl ester of palmitic acid. It is used as a stable isotope-labeled internal standard in various analytical applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the palmitic acid chain, making it useful for mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl Palmitate-d31 can be synthesized through a two-step chemical procedure. The first step involves the formation of the allyl ester of deuterated palmitic acid. This is followed by the conversion of the allyl ester to the glycidyl ester using an epoxidation reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity deuterated palmitic acid and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process typically includes purification steps such as chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Glycidyl Palmitate-d31 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Glycidyl Palmitate-d31 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of glycidyl esters in food and biological samples.
Biology: Employed in studies involving lipid metabolism and the analysis of fatty acid esters.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of glycidyl esters in the body.
Industry: Applied in the quality control of food products to monitor the presence of glycidyl esters
Mechanism of Action
The mechanism of action of Glycidyl Palmitate-d31 involves its incorporation into analytical methods as a stable isotope-labeled standard. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and analysis in mass spectrometry. The compound does not exert biological effects directly but serves as a tool for tracing and quantifying glycidyl esters in various matrices .
Comparison with Similar Compounds
Glycidyl Stearate-d35: Another deuterium-labeled glycidyl ester, used for similar analytical purposes.
Glycidyl Oleate-d33: A deuterium-labeled glycidyl ester of oleic acid, used in lipid analysis.
Uniqueness: Glycidyl Palmitate-d31 is unique due to its specific labeling with deuterium atoms in the palmitic acid chain, making it particularly useful for studies involving palmitic acid esters. Its high purity and stability make it an ideal internal standard for mass spectrometry .
Properties
IUPAC Name |
oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVUJPJYTYQNGJ-SAQPIRCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747866 |
Source
|
Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-24-8 |
Source
|
Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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